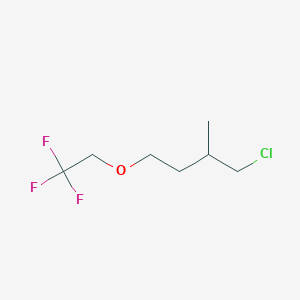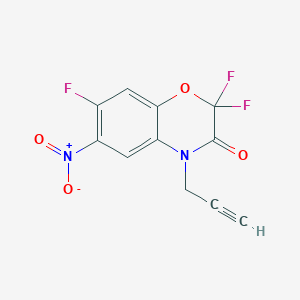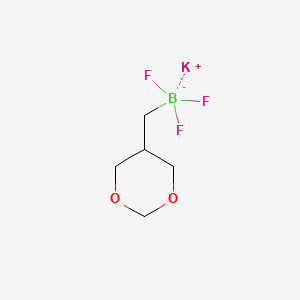
Potassium ((1,3-dioxan-5-yl)methyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide is a chemical compound that features a trifluoroborate group attached to a 1,3-dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide typically involves the reaction of a 1,3-dioxane derivative with a trifluoroborate salt. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various organoboron compounds .
Industrial Production Methods
Industrial production of potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and appropriate boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroborate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like organolithium or organomagnesium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon–carbon bonds in Suzuki–Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium [(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyltrifluoroboranuide: Another trifluoroborate compound with a different ring structure.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar ring structures but different functional groups.
Uniqueness
Potassium [(1,3-dioxan-5-yl)methyl]trifluoroboranuide is unique due to its specific combination of a 1,3-dioxane ring and a trifluoroborate group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C5H9BF3KO2 |
|---|---|
Molekulargewicht |
208.03 g/mol |
IUPAC-Name |
potassium;1,3-dioxan-5-ylmethyl(trifluoro)boranuide |
InChI |
InChI=1S/C5H9BF3O2.K/c7-6(8,9)1-5-2-10-4-11-3-5;/h5H,1-4H2;/q-1;+1 |
InChI-Schlüssel |
UMAYFIAHLUNNRE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1COCOC1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)
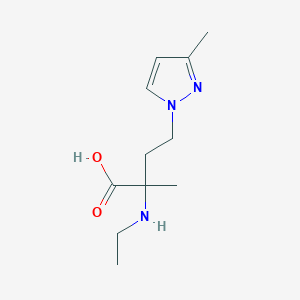
![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)
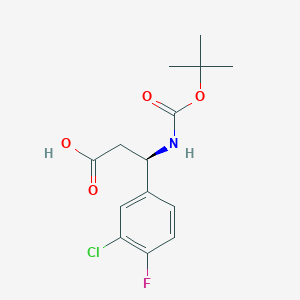
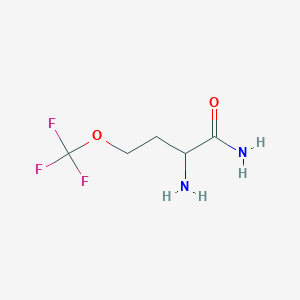
![1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane](/img/structure/B13477717.png)
![1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
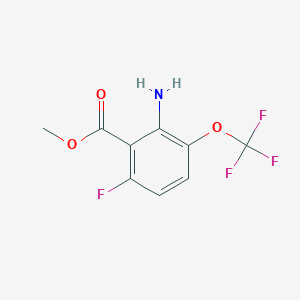
![5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide](/img/structure/B13477728.png)
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)

